![molecular formula C20H12BrNO2 B11687961 (4Z)-2-(2-bromophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one](/img/structure/B11687961.png)
(4Z)-2-(2-bromophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(2-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-bromobenzaldehyde with naphthalene-2-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(2-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, (4Z)-2-(2-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is explored as a lead compound for drug development. Its derivatives may exhibit therapeutic potential for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(2-CHLOROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(2-FLUOROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(2-METHOXYPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
(4Z)-2-(2-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of the bromine atom in the phenyl ring, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H12BrNO2 |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(4Z)-2-(2-bromophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H12BrNO2/c21-17-8-4-3-7-16(17)19-22-18(20(23)24-19)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H/b18-12- |
InChI Key |
KJMMPIJVGYKAQO-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4Br |
Origin of Product |
United States |
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